2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO3/c1-15(2)16-7-9-17(10-8-16)24-14-22(28)20-13-18(11-12-23(20)30-24)27-25(29)19-5-3-4-6-21(19)26/h3-15H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJUUBJFIDQAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the isopropylphenyl and chromenyl groups. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds with varying properties.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide lies in its potential as a pharmaceutical agent:
- Anti-inflammatory Activity : Similar compounds have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, derivatives with similar structures have been evaluated for their COX-II inhibitory activities, demonstrating effective anti-inflammatory properties .
- Anticancer Properties : Research indicates that chromenone derivatives can exhibit cytotoxic effects against various cancer cell lines. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells .
Neuroprotective Effects
Compounds with chromenone structures have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for enhancing cognitive function, and related compounds have shown promising results in this area .
Materials Science
The unique structural characteristics of this compound allow it to be explored in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties .
Case Study 1: Anti-inflammatory Activity
A study conducted on similar chromenone derivatives demonstrated significant inhibition of COX-II with IC50 values comparable to established drugs like Celecoxib. The structure–activity relationship highlighted that modifications at specific positions can enhance selectivity and potency against COX enzymes .
Case Study 2: Neuroprotective Potential
In a comparative study involving various heterocyclic compounds, derivatives similar to this compound were evaluated for their AChE inhibitory activity. Results indicated that certain modifications could significantly improve inhibitory potency, suggesting a pathway for developing new treatments for Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923233-39-0)
- Structure : Differs by replacing the para-isopropylphenyl group with a simple phenyl ring at position 2 of the chromen-4-one .
- Molecular Formula: C22H14BrNO3 vs. C23H18BrNO3 (target compound).
- Molecular Weight : 420.3 g/mol vs. ~436.3 g/mol (target compound).
- Key Differences :
- The absence of the isopropyl group reduces steric hindrance and lipophilicity.
- Lower molecular weight may improve aqueous solubility but reduce membrane permeability compared to the target compound.
N-[2-(4-Methylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (CAS 923112-79-2)
- Structure : Features a para-methylphenyl group at position 2 and a 2-methoxybenzamide substituent .
- Methyl group (smaller than isopropyl) reduces steric effects, possibly favoring different binding modes.
Heterocyclic Benzamide Analogues
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 958587-45-6)
- Structure: Replaces the chromen-4-one core with a thieno[3,4-c]pyrazole system .
- The thieno-pyrazole system may confer distinct metabolic stability compared to chromen-4-one.
Pyrazoline Sulfonamide Derivatives (Compounds 17 and 18 in )
- Structure : Example: 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17) .
- Key Differences :
- Sulfonamide group introduces strong hydrogen-bonding and acidity (pKa ~10).
- Higher molecular weight (~575 g/mol) and melting points (129–161°C) suggest greater crystalline stability but lower solubility.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s isopropyl group increases LogP, suggesting higher lipophilicity than CAS 923233-39-0.
- Sulfonamide derivatives (e.g., Compound 17) exhibit higher polarity due to the SO2 group, reducing LogP despite higher molecular weight.
Biological Activity
2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a complex organic compound classified as a chromen-4-one derivative. This compound has garnered attention due to its diverse biological activities, particularly in the context of anticancer properties and enzyme inhibition.
Structural Characteristics
The compound features a chromen-4-one core, characterized by a fused benzene and pyrone ring system, along with a benzamide group and an isopropylphenyl substituent. This unique structure is believed to contribute significantly to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer effects. For instance, structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance cytotoxic activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | A-431 | 1.98 ± 1.22 |
| 13 | HT29 | < Reference Drug Doxorubicin |
These findings highlight the potential of this compound in targeting specific cancer pathways, particularly through interactions with proteins involved in cell cycle regulation such as CDK4 and cyclin D1 .
Enzyme Inhibition
The compound's ability to inhibit certain kinases has also been explored. For example, it may exhibit multikinase inhibitory activity, which is crucial for its anticancer effects. The inhibition of kinases like CDK4 and PDGFRβ has been linked to reduced proliferation in cancer cells, suggesting a mechanism for its therapeutic potential .
Case Studies
In vitro studies have demonstrated that related compounds with similar structural motifs show significant growth inhibition across various cancer cell lines:
- Cell Line Sensitivity : A study indicated that compounds with the chromen-4-one scaffold showed IC50 values ranging from 0.25 µg/mL to 0.5 µg/mL against resistant sarcoma and colorectal cancer lines.
- Mechanistic Insights : Molecular dynamics simulations have revealed that these compounds primarily interact with target proteins through hydrophobic contacts, enhancing their binding affinity and biological efficacy .
Q & A
Q. What are the recommended synthetic routes for preparing 2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide?
- Methodological Answer : The synthesis involves modular steps:
- Step 1 : Alkylation of a chromen-4-one precursor (e.g., 4-hydroxy-2-oxo-2H-chromene) with 4-(propan-2-yl)phenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aryl substituent at the 2-position .
- Step 2 : Bromination at the 6-position of the chromen-4-one scaffold using N-bromosuccinimide (NBS) in a polar solvent like acetonitrile .
- Step 3 : Benzoylation of the amine group at the 6-position using 2-bromobenzoyl chloride in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) .
- Purification : Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields the compound in >70% purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm the presence of diagnostic signals (e.g., chromen-4-one carbonyl at ~175 ppm in 13C NMR, isopropyl protons at δ 1.2–1.4 ppm in 1H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+) with <2 ppm error .
- HPLC-UV : Assess purity (>95%) using a C18 column and 254 nm detection .
Q. What solubility challenges are expected for this compound, and how can they be addressed?
- Methodological Answer : The bromobenzamide and chromen-4-one groups confer low aqueous solubility. Strategies include:
- Co-solvent systems : Use DMSO:water (1:4) for in vitro assays .
- Micellar formulations : Employ polysorbate-80 or cyclodextrins to enhance bioavailability .
Advanced Research Questions
Q. How can computational methods predict the noncovalent interactions governing this compound’s binding to biological targets?
- Methodological Answer :
- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces and identify regions of electron density for hydrogen bonding or π-π stacking .
- Noncovalent Interaction (NCI) Analysis : Apply the NCIplot method (via VMD) to visualize van der Waals and steric interactions in protein-ligand complexes .
Q. What structure-activity relationship (SAR) insights can guide derivative design for improved bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the isopropyl group (4-(propan-2-yl)phenyl) with electron-withdrawing groups (e.g., CF₃) to enhance target affinity, as seen in related benzamide inhibitors .
- Scaffold Hybridization : Fuse the chromen-4-one core with pyrimidine or pyridine rings (via methods in ) to modulate metabolic stability.
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Use SHELXL for refinement to confirm stereochemistry and hydrogen-bonding patterns (e.g., chromen-4-one keto-enol tautomerism) .
- Docking Validation : Cross-validate crystallographic data with AutoDock Vina to ensure binding mode consistency across assay conditions .
Q. What mechanistic insights explain this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Conduct a kinase panel assay (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Molecular Dynamics (MD) Simulations : Use AMBER to simulate ATP-binding site interactions, focusing on bromobenzamide’s halogen bonding with hinge regions .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
